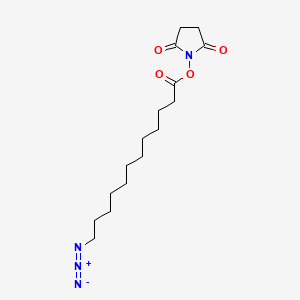
(2S,3R) H-Abu(3-N3) HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R) H-Abu(3-N3) HCl, also known as (2S,3R)-1-amino-3-methyl-1-azabicyclo[3.2.0]heptane hydrochloride, is an organo-chloride compound with a wide range of applications in the research laboratory. It is a chiral, non-steroidal, small molecule that has been used in a variety of scientific studies, including drug design and synthesis, organic chemistry, and biochemistry. This compound has been used to study the mechanisms of action of various drugs, as well as the biochemical and physiological effects of various compounds.
Mecanismo De Acción
The mechanism of action of (2S,3R) H-Abu(3-N3) HCl is not fully understood. However, it is believed that the compound acts by forming a hydrogen bond between the protonated nitrogen atom and the chlorine atom. This hydrogen bond is believed to stabilize the molecule and increase its reactivity. Additionally, the compound is believed to interact with other molecules in the environment, such as proteins, to form complexes that can affect the activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S,3R) H-Abu(3-N3) HCl are not fully understood. However, it is believed that the compound can affect the activity of proteins in the environment. It is also believed that the compound can affect the metabolism of various compounds, including carbohydrates, lipids, and amino acids. Additionally, (2S,3R) H-Abu(3-N3) HCl has been shown to have an inhibitory effect on the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S,3R) H-Abu(3-N3) HCl in laboratory experiments include its low cost, its availability, and its ability to form hydrogen bonds with other molecules. Additionally, the compound is relatively non-toxic and has a low melting point, making it easy to handle and store. However, the compound is relatively unstable and can degrade over time, so it should be used as soon as possible after synthesis. Additionally, due to its small size, the compound can be difficult to isolate and purify, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for (2S,3R) H-Abu(3-N3) HCl research. One potential direction is to further explore its potential use as a chiral reagent in asymmetric synthesis. Additionally, further research could be done to explore the compound’s potential use in drug design and synthesis. Additionally, further research could be done to explore the compound’s biochemical and physiological effects, as well as its potential interactions with other molecules. Finally, further research could be done to explore the compound’s potential applications in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
(2S,3R) H-Abu(3-N3) HCl can be synthesized from two different precursors: 1-amino-3-methyl-1-azabicyclo[3.2.0]heptane and hydrochloric acid. The first step of the synthesis involves the reaction of 1-amino-3-methyl-1-azabicyclo[3.2.0]heptane with hydrochloric acid. This reaction produces (2S,3R) H-Abu(3-N3) HCl and water as by-products. The reaction is typically carried out in an aqueous solution at a temperature of 25-30°C. The reaction can be monitored using thin layer chromatography (TLC) and the product can be isolated by recrystallization.
Aplicaciones Científicas De Investigación
(2S,3R) H-Abu(3-N3) HCl has been used in a variety of scientific research applications. It has been used in drug design and synthesis, as well as in organic and biochemistry studies. It has also been used to study the mechanisms of action of various drugs and the biochemical and physiological effects of various compounds. In addition, (2S,3R) H-Abu(3-N3) HCl has been used as a chiral reagent in asymmetric synthesis.
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-azidobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c1-2(7-8-6)3(5)4(9)10;/h2-3H,5H2,1H3,(H,9,10);1H/t2-,3+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWINUACJIVWJPZ-MUWMCQJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














